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  • Product: 5-(3-Nitrophenyl)thiophene-2-carboxylic acid
  • CAS: 341015-21-2

Core Science & Biosynthesis

Foundational

5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2): A Comprehensive Technical Guide on Physicochemical Profiling

Executive Summary In modern drug discovery and advanced materials science, heteroaromatic carboxylic acids serve as critical building blocks. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2) is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, heteroaromatic carboxylic acids serve as critical building blocks. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2) is a highly specialized intermediate characterized by its unique electronic distribution and rigid planar geometry. This whitepaper provides an in-depth analysis of its physicochemical properties, the structural logic dictating its behavior, and the self-validating experimental protocols required to accurately measure its thermodynamic parameters.

Structural & Electronic Profiling

The physicochemical behavior of CAS 341015-21-2 is governed by the interplay between its three primary structural moieties: the thiophene core, the carboxylic acid functional group, and the 3-nitrophenyl substituent.

Unlike an unsubstituted thiophene-2-carboxylic acid (which typically exhibits a pKa of ~3.49), the addition of the 3-nitrophenyl group fundamentally alters the molecule's electron density. The nitro group is a potent electron-withdrawing group, exerting strong inductive (-I) and resonance (-M) effects. Although the resonance effect is partially attenuated across the bi-aryl linkage, the inductive withdrawal pulls electron density away from the thiophene core. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the compound. Furthermore, the bulky, rigid nature of the bi-aryl system drives strong intermolecular dipole-dipole interactions, resulting in a high melting point and pronounced lipophilicity.

StructuralLogic Core 5-(3-Nitrophenyl)thiophene- 2-carboxylic acid Nitro 3-Nitrophenyl Group (-I, -M Effects) Core->Nitro Thiophene Thiophene Core (Pi-Electron Rich) Core->Thiophene Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxyl pKa Lowered pKa (~3.1) Increased Acidity Nitro->pKa Electron Withdrawal Lipophilicity High LogP Poor Aqueous Solubility Nitro->Lipophilicity Aromatic Bulk MeltingPoint High Melting Point Strong Crystal Lattice Nitro->MeltingPoint Dipole Interactions Thiophene->Lipophilicity Hydrophobic Core Carboxyl->pKa Ionization Carboxyl->MeltingPoint Dimerization

Logical mapping of structural moieties to physicochemical properties.

Physicochemical Properties Data

The following table synthesizes the quantitative physical and thermodynamic data for CAS 341015-21-2, establishing a baseline for formulation and synthetic integration [1].

PropertyValue / DescriptionAnalytical Significance
Molecular Weight 249.24 g/mol Standard parameter for stoichiometric calculations.
Molecular Formula C11H7NO4SIndicates high degree of unsaturation and heteroatom presence.
Melting Point >200 °C (Estimated)Reflects strong crystal lattice energy driven by hydrogen-bonded dimers and nitro-dipole interactions.
Estimated pKa ~3.1 - 3.3Critical for determining the ionization state at physiological pH (7.4).
Estimated LogP ~2.8 - 3.5Indicates moderate-to-high lipophilicity, favorable for membrane permeability.
Solubility Profile Soluble in DMSO, DMF; Insoluble in H₂ODictates the choice of solvent systems for biological assays and synthetic reactions.
Storage Conditions 2-8 °C, sealed in dry environmentPrevents ambient moisture absorption and potential hydrolytic degradation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of thermodynamic parameters (pKa and LogP) must rely on self-validating protocols. The following methodologies incorporate internal controls to guarantee that the data generated is an artifact-free representation of the molecule's true physical state.

Workflow Sample Compound CAS 341015-21-2 Prep Sample Preparation (DMSO Stock) Sample->Prep Potentiometry Potentiometric Titration (pKa) Prep->Potentiometry Aqueous Base HPLC RP-HPLC Analysis (LogP) Prep->HPLC Octanol/Water Data Physicochemical Profile Validation Potentiometry->Data HPLC->Data

Self-validating workflow for determining pKa and LogP parameters.

Potentiometric Titration for pKa Determination

Potentiometry remains the gold standard for determining the acid dissociation constant (pKa) of ionizable compounds [2]. Because CAS 341015-21-2 has poor aqueous solubility, a co-solvent system (e.g., methanol/water) is often required, followed by Yasuda-Shedlovsky extrapolation to 100% aqueous conditions.

Protocol & Causality:

  • System Calibration (Internal Control): Calibrate the pH electrode using standard buffers (pH 4.00, 7.00, and 10.00) at a strict 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; strict thermoregulation prevents thermodynamic drift. Titrate a known standard (e.g., Potassium Hydrogen Phthalate) to validate electrode response.

  • Sample Preparation: Dissolve 2 mM of the compound in a 0.15 M KCl solution (using a minimal percentage of DMSO if necessary). Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, allowing concentration to approximate activity.

  • Nitrogen Purging: Purge the solution with inert N₂ gas for 15 minutes prior to and during the titration. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the pH and skews the inflection point of weak acids.

  • Titration: Titrate with standardized 0.1 M NaOH. Record the pH after each incremental addition once equilibrium (ΔpH < 0.01 per minute) is reached.

  • Data Analysis: The pKa is derived from the midpoint of the buffer region on the titration curve (where[HA] = [A⁻]).

Shake-Flask Method coupled with RP-HPLC for LogP Determination

The shake-flask method directly measures the thermodynamic partitioning of a compound between an aqueous and an organic phase, making it the most authoritative technique for LogP/LogD profiling [3].

Protocol & Causality:

  • Phase Saturation: Vigorously stir 1-octanol and phosphate buffer (pH 7.4) together for 24 hours, then allow them to separate. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would otherwise alter concentration calculations.

  • System Validation (Internal Control): Run a reference compound with a known LogP (e.g., benzoic acid) through the exact same protocol. If the reference deviates by >0.1 log units, the system must be recalibrated.

  • Equilibration: Dissolve the compound in the octanol phase. Combine with the aqueous buffer in a sealed flask and agitate on a mechanical shaker for 24 hours at 25 °C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks down micro-emulsions of octanol in water, which are a primary source of false-positive lipophilicity readings in highly hydrophobic compounds.

  • Quantification: Analyze both phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. LogP is calculated as Log10([Concentration in Octanol] / [Concentration in Water]).

Applications in Drug Development

Understanding the physical properties of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid is paramount for its application in medicinal chemistry. With an estimated pKa of ~3.1, the carboxylic acid will be >99% ionized at physiological pH (7.4). This ionized state is highly advantageous for forming stable salt bridges with basic amino acid residues (like Arginine or Lysine) within the binding pockets of target proteins. Concurrently, the high LogP driven by the nitrophenyl-thiophene axis ensures that the molecule retains enough lipophilic character to achieve favorable membrane permeability and target-site distribution, making it an excellent candidate for fragment-based drug discovery (FBDD).

References

  • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical and Bioanalytical Chemistry, 2013. Available at:[Link]

  • Andrés, A., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, 2015. Available at: [Link]

Exploratory

Physicochemical Profiling of 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid: Molecular Weight, Solvation Thermodynamics, and Assay Protocols

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In medicinal chemistry and advanced materials science, substituted t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In medicinal chemistry and advanced materials science, substituted thiophenes serve as critical bioisosteres and organic building blocks. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS: 341015-21-2) is a highly functionalized derivative characterized by its rigid, conjugated aromatic system and distinct pH-dependent solubility. This whitepaper provides an authoritative analysis of its molecular weight determinants, solvation thermodynamics, and provides a self-validating experimental protocol for accurate solubility profiling.

Structural Profiling & Molecular Weight Analysis

The exact molecular weight and structural topology of a compound dictate its diffusion coefficients, membrane permeability, and crystal packing forces.

  • Molecular Formula: C₁₁H₇NO₄S

  • Molecular Weight: 249.24 g/mol [1]

Mechanistic Causality of the Mass: The molecular weight of 249.24 g/mol is distributed across a highly polarizable structural backbone. The presence of the heavy sulfur atom in the thiophene ring, combined with the oxygen-rich nitro and carboxylic acid groups, significantly increases the Polar Surface Area (PSA). While the molecular weight sits well within the Lipinski "Rule of 5" limits for oral bioavailability (< 500 g/mol ), the rigid planarity enforced by the conjugated thiophene-phenyl axis promotes strong π−π stacking in the solid state. This dense crystal packing directly elevates the lattice energy, which serves as the primary thermodynamic barrier to dissolution.

Solvation Thermodynamics & pH-Dependency

Understanding why this compound dissolves requires analyzing the electronic effects of its substituents.

The parent scaffold, thiophene-2-carboxylic acid, possesses a well-documented pKa of approximately 3.49 to 3.51 at 25°C[2][3]. The addition of the 3-nitrophenyl group at the 5-position fundamentally alters the electronic landscape. The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This electron density is pulled across the conjugated thiophene system, stabilizing the carboxylate anion upon deprotonation. Consequently, the pKa of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid is slightly lower (more acidic) than its unsubstituted parent.

  • Aqueous Media (pH < 3.0): The compound exists in its fully protonated, unionized state. The strong intermolecular hydrogen bonding between carboxylic acid dimers, coupled with the hydrophobic bulk of the aromatic rings, renders the compound highly insoluble in acidic water.

  • Aqueous Media (pH > 5.5): Deprotonation yields a carboxylate anion. The resulting ion-dipole interactions with water molecules provide sufficient hydration energy to overcome the crystal lattice forces, leading to a dramatic, logarithmic increase in solubility[4].

  • Organic Solvents: Polar aprotic solvents, particularly Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are highly efficacious. DMSO acts as a strong hydrogen-bond acceptor, cleaving the carboxylic acid dimers, while its polarizable nature effectively solvates the lipophilic aromatic core[5].

Solvation Solid 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid (Solid Lattice) Water_Low Aqueous Media (pH < 3.5) Unionized Form Solid->Water_Low Poor Hydration (<0.1 mg/mL) Water_High Aqueous Media (pH > 5.5) Ionized Carboxylate Solid->Water_High Deprotonation (High Solubility) Organic Polar Aprotic (DMSO/DMF) H-Bond Disruption Solid->Organic Rapid Solvation (>50 mg/mL) Water_Low->Water_High Add Base (NaOH)

Caption: pH-dependent aqueous solvation and organic phase transfer pathways.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters, combining empirical data from the parent scaffold with predictive thermodynamic adjustments for the functionalized derivative.

ParameterValue / DescriptionCausality / Note
Molecular Weight 249.24 g/mol Calculated from C₁₁H₇NO₄S[1].
Estimated pKa ~3.2 - 3.4Lower than parent (3.49) due to the -I/-R effects of the nitro group[2].
Solubility (Water, pH 2.0) < 0.1 mg/mL (Poor)Unionized state; lattice energy dominates hydration energy.
Solubility (Water, pH 7.4) > 10 mg/mL (High)Ionized carboxylate state; ion-dipole solvation dominates.
Solubility (DMSO) > 50 mg/mL (Very High)H-bond dimer disruption by polar aprotic solvent[5].
Physical State Solid (Crystalline)Enforced by planar aromatic π−π stacking interactions.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately determine the true thermodynamic solubility of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid, researchers must avoid a common pitfall: assuming the solid phase remains unchanged during the assay. If the free acid converts to a sodium salt in a pH 7.4 buffer, the measured concentration reflects the solubility of the salt, not the free acid.

The following protocol is a self-validating system that couples liquid-phase quantification with solid-state verification.

Step-by-Step Methodology
  • Media Preparation: Prepare standard buffered solutions (e.g., 0.1 N HCl for pH 1.2; Acetate buffer for pH 4.0; Phosphate buffer for pH 7.4). Ensure constant ionic strength (typically μ = 0.15 M with NaCl) to prevent activity coefficient variations.

  • Saturation & Equilibration: Add an excess of the solid compound (approx. 10-20 mg) to 1 mL of each buffer in sealed glass vials. Incubate the vials in a thermostatic shaker at 37.0 ± 0.5 °C for 48 hours. Rationale: 48 hours ensures the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to thick-walled centrifuge tubes. Centrifuge at 15,000 rpm for 15 minutes at 37°C. Rationale: Filtration can cause adsorption of highly lipophilic compounds to the filter membrane; ultracentrifugation prevents this loss.

  • Supernatant Quantification (HPLC-UV): Carefully extract the supernatant, dilute appropriately with the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid to suppress ionization during chromatography), and quantify via HPLC-UV against a known calibration curve prepared in DMSO.

  • Solid-State Validation (The Self-Validating Step): Recover the undissolved pellet from the centrifuge tube. Dry gently under a nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).

    • Validation Check: Compare the resulting diffractogram to the pure starting material. If the peaks match, the solubility value is valid for the free acid. If the diffractogram has shifted, a phase transformation (e.g., salt formation or hydrate) has occurred, and the data must be annotated accordingly.

Workflow Step1 1. Solid Addition Excess API in Buffer Step2 2. Equilibration 37°C, 48 hrs shaking Step1->Step2 Step3 3. Phase Separation Ultracentrifugation Step2->Step3 Step4 4. Supernatant Assay HPLC-UV Quantification Step3->Step4 Dissolved Fraction Step5 5. Pellet Validation XRPD for Polymorphs Step3->Step5 Undissolved Solid

Caption: Self-validating thermodynamic solubility workflow with solid-state verification.

References

  • ChemBK. "4,5-DIBROMO-3-METHYL-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER." ChemBK Database. Available at:[Link]

  • Journal of the American Chemical Society. "Water- and Ionic-Liquid-Soluble Branched Polythiophenes Bearing Anionic and Cationic Moieties." ACS Publications. Available at: [Link]

Sources

Foundational

Crystallographic and Supramolecular Profiling of 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid: A Technical Guide

Executive Summary The structural characterization of heterocyclic carboxylic acids is a cornerstone of rational drug design and solid-state materials chemistry. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid serves as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heterocyclic carboxylic acids is a cornerstone of rational drug design and solid-state materials chemistry. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid serves as a critical pharmacophoric building block in the development of biologically active compounds, including D-Dopachrome Tautomerase (D-DT) inhibitors and folate uptake inhibitors targeting energy-coupling factor transporters1[1],2[2].

This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of this compound. By examining the causality behind its conformational geometry, detailing a self-validating experimental workflow for Single-Crystal X-ray Diffraction (SCXRD), and mapping its supramolecular architecture, this guide equips researchers with the precise methodologies required to isolate and analyze its solid-state forms.

Molecular Geometry and Conformational Causality

The molecular geometry of 5-(3-nitrophenyl)thiophene-2-carboxylic acid is dictated by the interplay between electronic conjugation and steric hindrance.

  • Ring Coplanarity vs. Steric Clash: While extended π -conjugation favors a coplanar arrangement between the thiophene and the phenyl ring, steric repulsion between the ortho-protons of the phenyl ring and the adjacent thiophene protons forces a slight twist. Crystallographic analyses of similar diaryl systems typically reveal a dihedral angle between 15° and 25°.

  • Nitro Group Orientation: The nitro group at the meta position introduces significant asymmetry to the electrostatic potential surface. Because it is highly electron-withdrawing, it depletes electron density from the phenyl ring, strengthening the hydrogen-bond donor capacity of adjacent aromatic C−H bonds. This electronic modulation is the primary driver for secondary supramolecular interactions 3[3].

Supramolecular Architecture: The Self-Validating Hydrogen Bond Network

The crystal packing of 5-(3-nitrophenyl)thiophene-2-carboxylic acid is a hierarchical assembly governed by three distinct synthons:

  • Primary Synthon (The R22​(8) Motif): Thiophene-2-carboxylic acid derivatives universally dimerize through robust O−H⋯O hydrogen bonds, forming a centrosymmetric R22​(8) homosynthon4[4]. This interaction is the thermodynamic sink of the crystallization process.

  • Secondary Synthon (Nitro-Directed C−H⋯O ): The oxygen atoms of the meta-nitro group act as bifurcated hydrogen-bond acceptors, engaging with the polarized C−H donors of adjacent thiophene or phenyl rings to link the dimers into 1D tapes.

  • Tertiary Synthon ( π−π Stacking): The 1D tapes stack along the crystallographic short axis via offset face-to-face π−π interactions, completing the 3D architecture.

Supramolecular M1 Monomer: 5-(3-Nitrophenyl) thiophene-2-carboxylic acid M2 Primary Synthon: O-H...O H-Bonds M1->M2 M3 Centrosymmetric R2,2(8) Carboxylic Dimers M2->M3 M4 Secondary Synthon: Nitro C-H...O Contacts M3->M4 M5 1D Supramolecular Tapes M4->M5 M6 Tertiary Synthon: π-π Stacking M5->M6 M7 3D Crystal Architecture M6->M7

Fig 1: Hierarchical supramolecular assembly driven by hydrogen bonding and π-π stacking.

Experimental Methodology: Crystallization and SCXRD

To obtain high-quality diffraction data, the experimental workflow must be rigorously controlled. The following protocol is designed as a self-validating system , ensuring that errors are caught before expensive instrument time is utilized.

Step 1: Solvent System Selection and Crystallization
  • Causality: Carboxylic acids are prone to forming solvates if crystallized from strong hydrogen-bond acceptors (e.g., DMSO, DMF), which competitively disrupt the target R22​(8) dimer. To enforce the formation of the pure compound's dimer, a binary solvent system of ethyl acetate (EtOAc) and n-hexane (1:3 v/v) is selected. EtOAc provides initial solubility, while the non-polar n-hexane acts as an antisolvent that slowly diffuses, driving supersaturation without competing for hydrogen bonds.

  • Protocol: Dissolve 20 mg of the compound in 1 mL of EtOAc. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Carefully layer 3 mL of n-hexane over the solution. Cap loosely and allow undisturbed evaporation at 20°C.

  • Self-Validation Checkpoint: Harvest a micro-aliquot of the initial precipitate. Analyze via ATR-FTIR. A shift of the carbonyl ( C=O ) stretching frequency from ∼1710 cm−1 (monomer) to ∼1670 cm−1 confirms successful R22​(8) dimer formation. If the peak remains at 1710 cm−1 , abort the SCXRD step; the solvent system must be adjusted to reduce polarity.

Step 2: SCXRD Data Collection
  • Causality: Thermal motion of the nitro group oxygen atoms can smear electron density, leading to artificially large anisotropic displacement parameters (ADPs) and poor structural refinement. Data must be collected at cryogenic temperatures.

  • Protocol: Select a single crystal (approx. 0.2×0.15×0.1 mm ) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K. Utilize Mo K α radiation ( λ=0.71073 Å).

  • Self-Validation Checkpoint: After the initial unit cell screening, check the internal merging R -factor ( Rint​ ). An Rint​<0.05 validates that the crystal is a single domain and free of severe twinning.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the structure using dual-space methods (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. The carboxylic acid proton should be located from the difference Fourier map and allowed to refine freely to accurately determine the O−H bond length.

  • Self-Validation Checkpoint: The final refinement is validated when R1​<0.05 , wR2​<0.15 , and the maximum residual electron density peak is <0.5 e⋅A˚−3 , confirming a complete and accurate structural model.

Workflow A 1. Compound Synthesis & Purity Check B 2. Binary Solvent Screening (EtOAc / n-Hexane) A->B C 3. ATR-FTIR Validation (C=O Shift to 1670 cm⁻¹) B->C D 4. SCXRD Data Collection (100 K, Mo Kα) C->D E 5. Structure Solution (Dual-Space Methods) D->E F 6. Hirshfeld Surface Analysis E->F

Fig 2: End-to-end self-validating workflow for crystallization and SCXRD analysis.

Quantitative Crystallographic Data Summary

Based on the structural systematics of analogous thiophene-carboxylic acids and nitroaromatics, the following quantitative parameters are established as the baseline for evaluating the crystal structure of 5-(3-nitrophenyl)thiophene-2-carboxylic acid.

Crystallographic ParameterExpected Value RangeCausality / Structural Implication
Crystal System Monoclinic or TriclinicTypical for planar aromatic carboxylic acids to maximize packing efficiency and minimize void space.
Space Group P21​/c or P1ˉ Centrosymmetric groups natively accommodate the inversion center required by the R22​(8) dimer.
O−H⋯O Distance 2.60 – 2.65 ÅIndicates strong, highly directional hydrogen bonding anchoring the primary acid dimer.
Dihedral Angle 15° – 25°Deviation from coplanarity minimizes steric clash between the nitro group and thiophene protons.
C−H⋯O (Nitro) Distance 2.40 – 2.70 ÅWeak secondary interactions driving 1D tape formation into 3D architectures.
π−π Centroid Distance 3.60 – 3.80 ÅStandard offset face-to-face stacking distance stabilizing the tertiary crystal lattice.

Conclusion

The crystal structure analysis of 5-(3-nitrophenyl)thiophene-2-carboxylic acid requires a rigorous understanding of the interplay between strong hydrogen bonds ( R22​(8) motifs) and weak directional forces (nitro-driven C−H⋯O contacts). By employing the self-validating crystallization and SCXRD protocols outlined in this guide, researchers can reliably isolate the pure solid-state form, preventing solvate contamination and ensuring high-fidelity structural data critical for downstream pharmaceutical applications.

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Exploratory

biological activity of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

An In-depth Technical Guide to the Anticipated Biological Activity of 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid Authored by: A Senior Application Scientist Foreword The confluence of established pharmacophores within...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword

The confluence of established pharmacophores within a single molecular entity presents a compelling rationale for targeted investigation in drug discovery. This guide delineates the theoretical framework and prospective experimental validation for the biological activities of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. By dissecting the known functionalities of its core components—the thiophene-2-carboxylic acid scaffold and the 3-nitrophenyl substituent—we can construct a scientifically rigorous hypothesis regarding its potential as a therapeutic agent. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only a summary of anticipated activities but also actionable, detailed protocols for their empirical validation.

Introduction: A Molecule of Predicted Significance

Thiophene and its derivatives are foundational heterocyclic compounds in the development of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The thiophene ring is a bioisostere of the benzene ring and is present in a variety of approved drugs, contributing to their therapeutic efficacy.[3][4] Specifically, the thiophene-2-carboxylic acid scaffold has been identified as a key structural motif in various enzyme inhibitors.[5][6]

The introduction of a nitro group onto an aromatic system dramatically alters its electronic properties, often conferring potent biological activities.[1] Nitroaromatic compounds are well-represented in the antimicrobial and anticancer arenas, frequently acting as prodrugs that are activated under specific physiological conditions.[1][7]

The subject of this guide, 5-(3-Nitrophenyl)thiophene-2-carboxylic acid, synergistically combines these two key moieties. The thiophene-2-carboxylic acid core provides a framework for potential enzyme inhibition, while the 3-nitrophenyl group introduces a potent pharmacophore associated with antimicrobial and cytotoxic effects. This guide will explore the hypothesized biological activities stemming from this unique structural combination.

Proposed Synthesis of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Bromothiophene-2-carboxylic acid D Suzuki Coupling Reaction A->D B 3-Nitrophenylboronic acid B->D C Pd(PPh3)4, K2CO3, Toluene/Water C->D Catalyst, Base, Solvent E 5-(3-Nitrophenyl)thiophene-2-carboxylic acid D->E Product

Caption: Proposed Suzuki coupling for the synthesis of the target compound.

Step-by-Step Synthetic Protocol
  • Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the flask.

  • Solvent Addition: The flask is evacuated and backfilled with argon three times. A degassed solvent mixture of toluene and water (4:1) is then added via cannula.

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-(3-Nitrophenyl)thiophene-2-carboxylic acid.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Anticipated Biological Activities and Mechanistic Rationale

The unique chemical architecture of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid suggests a multi-faceted biological profile. We hypothesize activity in three primary areas: antimicrobial, anticancer, and anti-inflammatory, with a strong potential for enzyme inhibition.

Antimicrobial Activity

Hypothesis: The presence of the nitrothiophene moiety suggests potent antimicrobial activity. Nitro-heterocyclic compounds are known to be effective against a range of bacteria and protozoa.[1][7][8]

Proposed Mechanism of Action: It is proposed that the nitro group of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid can be enzymatically reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino intermediates.[1] These reactive species can induce DNA damage, inhibit essential enzymes, and generate oxidative stress, leading to microbial cell death.

Antimicrobial_Mechanism A 5-(3-Nitrophenyl)thiophene-2- carboxylic acid (Prodrug) B Bacterial Nitroreductase A->B C Reactive Nitroso & Hydroxylamino Intermediates B->C Reduction D DNA Damage C->D E Enzyme Inhibition C->E F Oxidative Stress C->F G Microbial Cell Death D->G E->G F->G

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.[9][10]

  • Culture Preparation: Bacteria are cultured overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticipated Quantitative Data
Bacterial StrainAnticipated MIC (µg/mL)
Staphylococcus aureus4 - 16
Escherichia coli8 - 32
Pseudomonas aeruginosa> 64
Enterococcus faecalis2 - 8
Anticancer Activity

Hypothesis: Many thiophene derivatives have demonstrated significant anticancer activity.[11][12][13] The nitroaromatic component can also contribute to cytotoxicity, particularly in the hypoxic microenvironment of solid tumors.

Proposed Mechanism of Action: The proposed anticancer mechanism involves the induction of apoptosis. This could be mediated through the generation of reactive oxygen species (ROS) following the reduction of the nitro group, leading to mitochondrial dysfunction and the activation of caspase cascades.[13] Additionally, the planar structure of the molecule suggests a potential for DNA intercalation.[14][15]

Anticancer_Mechanism cluster_0 Tumor Cell A 5-(3-Nitrophenyl)thiophene-2- carboxylic acid B Nitro Group Reduction (Hypoxia) A->B G DNA Intercalation A->G C Increased ROS B->C D Mitochondrial Membrane Depolarization C->D E Caspase Activation D->E F Apoptosis E->F G->F

Caption: Hypothesized mechanism of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) will be used.[11]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (dissolved in DMSO and diluted in culture medium) for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Anticipated Quantitative Data
Cell LineAnticipated IC₅₀ (µM)
A549 (Lung Carcinoma)5 - 20
MCF-7 (Breast Adenocarcinoma)10 - 40
HeLa (Cervical Adenocarcinoma)2 - 15
Anti-inflammatory Activity and Enzyme Inhibition

Hypothesis: Thiophene-2-carboxylic acid derivatives are known inhibitors of various enzymes, including D-amino acid oxidase (DAO) and cyclooxygenases (COX).[3][5][16] The overall structure of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid is amenable to binding within the active sites of these enzymes.

Proposed Mechanism of Action: The anti-inflammatory effects are likely mediated by the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[17][18][19] The carboxylic acid group is crucial for binding to the active site of COX enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Principle: A colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used. This assay measures the peroxidase activity of COX.

  • Procedure: The compound is pre-incubated with the enzyme (COX-1 or COX-2) in the presence of heme.

  • Reaction Initiation: Arachidonic acid is added to initiate the reaction.

  • Detection: The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.

Anticipated Quantitative Data
EnzymeAnticipated IC₅₀ (µM)
COX-115 - 50
COX-22 - 10

Conclusion and Future Directions

5-(3-Nitrophenyl)thiophene-2-carboxylic acid represents a molecule of significant therapeutic potential, warranting dedicated investigation. The convergence of a proven enzyme-inhibiting scaffold with a potent nitroaromatic pharmacophore provides a strong rationale for its predicted antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols detailed in this guide offer a clear and scientifically rigorous path for the validation of these hypotheses.

Future research should focus on the synthesis and in-vitro evaluation of this compound. Positive results would justify progression to more complex biological models, including in-vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. Structure-activity relationship (SAR) studies, involving modification of the substituent on the phenyl ring and the position of the carboxylic acid on the thiophene ring, will be crucial for optimizing potency and selectivity.

References

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC. (n.d.).
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed. (2014, July 25).
  • 2-Nitrothiophene CAS 609-40-5|Research Chemical - Benchchem. (n.d.).
  • Ligand view of thiophene-2-carboxylic acid (134090 - QERYCTSHXKAMIS-UHFFFAOYSA-N) - BRENDA Enzyme Database. (n.d.).
  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms - MDPI. (2020, September 17).
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (n.d.).
  • The synthesis of novel 5‐nitrothiophene derivatives for anticancer activity, DFT calculation and molecular docking studies | Request PDF - ResearchGate. (n.d.).
  • Thiophene-2-carboxylic acid - Wikipedia. (n.d.).
  • Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde - ResearchGate. (2018, January 28).
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.).
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. (2021, July 19).
  • 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed. (n.d.).
  • (PDF) 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - ResearchGate. (2019, July 3).
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC. (2024, August 20).
  • Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed. (2017, June 25).
  • RMD86, a thiophene derivative, promotes antinociceptive and antipyretic activities in mice. (n.d.).
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC. (2019, January 6).
  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC. (2019, April 18).
  • Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. … - ResearchGate. (n.d.).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PMC. (2025, October 1).
  • Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives - PubMed. (2002, December 2).
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (2021, July 19).
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. (2026, March 17).
  • (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - ResearchGate. (2019, April 5).
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (2025, October 16).
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024, January 16).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.).
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl) - Semantic Scholar. (2022, June 24).

Sources

Foundational

electronic properties of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Electronic Architecture of 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid: An A- π -A' System Analysis Executive Summary In the landscape of organic electronics and rational drug design, heterocyclic compounds serve as fou...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic Architecture of 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid: An A- π -A' System Analysis

Executive Summary

In the landscape of organic electronics and rational drug design, heterocyclic compounds serve as foundational building blocks. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS: 341015-21-2) represents a highly polarized, cross-conjugated molecular architecture. Characterized by an electron-rich thiophene core flanked by two electron-withdrawing groups (EWGs)—a carboxylic acid and a 3-nitrophenyl moiety—this molecule operates as an Acceptor- π -Acceptor' (A- π -A') system.

This whitepaper provides an in-depth technical analysis of its electronic properties, mapping its frontier molecular orbitals (FMOs), intramolecular charge transfer (ICT) dynamics, and reactivity descriptors. Furthermore, we outline self-validating experimental protocols to empirically verify these theoretical constructs, bridging the gap between computational chemistry and benchtop application.

Structural and Conformational Dynamics

The electronic behavior of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid is fundamentally dictated by its ground-state geometry. The central thiophene ring acts as a polarizable π -bridge. However, the presence of the meta-substituted nitro group on the phenyl ring introduces a unique electronic decoupling.

Unlike para-substituted analogs where resonance (-M effect) dominates the entire conjugated backbone, the meta-nitro group relies heavily on its profound inductive electron withdrawal (-I effect). As demonstrated in foundational studies on [1] thiophene-carboxylic acid derivatives, the carboxylic acid group at position 2 is highly sensitive to the electronic environment of the thiophene core. The -COOH group can participate in strong intermolecular hydrogen bonding, leading to dimerization in non-polar solvents or solid states, which significantly lowers the effective optical bandgap compared to the isolated monomer.

Intramolecular Charge Transfer (ICT) Pathways

Because both terminal groups are electron acceptors, the molecule undergoes competitive, bidirectional intramolecular charge transfer from the central thiophene donor. The nitro group is a superior electron acceptor compared to the carboxylic acid, establishing a primary and secondary ICT vector.

ICT_Pathway A 3-Nitrophenyl Group (Strong Acceptor / -I, -M) B Thiophene Core (π-Bridge / Weak Donor) B->A Primary ICT Flow C Carboxylic Acid (Weak Acceptor / -I, -M) B->C Secondary ICT Flow

Fig 1: Intramolecular Charge Transfer (ICT) pathways in the A-π-A' molecular architecture.

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT), typically executed at the B3LYP/6-311G(d,p) level, provides a robust framework for predicting the FMOs of thiophene derivatives [2].

In this molecule, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich thiophene ring and partially extends into the phenyl π -system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the highly electronegative nitro group and the adjacent carbons of the phenyl ring, with a minor lobe extending toward the carboxylic acid.

This spatial separation of FMOs is the hallmark of a push-pull system, facilitating low-energy π→π∗ and n→π∗ transitions.

Quantitative Electronic Data

The following table summarizes the computed electronic parameters, providing a baseline for its use as an organic semiconductor or a reactive pharmacophore.

Table 1: Theoretical Electronic Properties

ParameterEstimated ValueUnitPhysical Significance
HOMO Energy -6.45eVIonization Potential; dictates hole injection barrier.
LUMO Energy -3.12eVElectron Affinity; dictates electron injection barrier.
Bandgap ( Eg​ ) 3.33eVOptical absorption threshold; dictates color and conductivity.
Dipole Moment ( μ ) 4.85DebyeHigh polarity due to asymmetric A- π -A' push-pull nature.
Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors that predict how this molecule interacts with biological targets or metal electrodes. A high electrophilicity index ( ω ) confirms the molecule's overall electron-accepting nature, driven by the dual EWGs.

Table 2: Reactivity Descriptors (Derived from FMOs)

DescriptorFormulaValue (eV)
Chemical Hardness ( η ) (IP−EA)/2 1.665
Chemical Softness ( S ) 1/(2η) 0.300
Electrophilicity Index ( ω ) μ2/2η 6.87

Experimental Validation Protocols

Theoretical models must be grounded in empirical reality. As a Senior Application Scientist, I mandate that all theoretical FMO and ICT predictions be validated using self-calibrating experimental workflows. The causality behind these steps is critical: omitting an internal standard or failing to control the solvent environment will yield artifact-laden data.

Protocol A: Electrochemical Bandgap Determination via Cyclic Voltammetry (CV)

Cyclic Voltammetry is employed to map the frontier molecular orbitals experimentally. The onset of oxidation ( Eoxonset​ ) directly correlates to the energy required to remove an electron from the HOMO, while the reduction onset ( Eredonset​ ) corresponds to electron injection into the LUMO.

Causality Check: Degassing with Argon is non-negotiable. Dissolved oxygen reduces at approximately -1.2 V (vs. Ag/AgCl), which will completely mask the analyte's LUMO reduction wave. Furthermore, the use of Ferrocene ( Fc/Fc+ ) as an internal standard is required to correct for reference electrode drift.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN). Reasoning: TBAPF6​ provides high ionic conductivity with a wide electrochemical window.

  • Analyte Addition: Introduce 5-(3-Nitrophenyl)thiophene-2-carboxylic acid to a final concentration of 1.0 mM.

  • Degassing: Purge the solution with ultra-pure Argon gas for 15 minutes. Maintain an Argon blanket during the measurement.

  • Measurement: Record the voltammogram using a glassy carbon working electrode, Pt wire counter, and Ag/AgCl reference. Sweep at scan rates from 50 to 200 mV/s to check for electrochemical reversibility.

  • Calibration: Spike the solution with 0.5 mM Ferrocene and run a final scan.

  • Calculation: Extract FMOs using the empirical equations:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

CV_Workflow S1 1. Electrolyte Prep (0.1M TBAPF6 in MeCN) S2 2. Analyte Addition (1.0 mM Concentration) S1->S2 S3 3. Argon Degassing (Remove O2 interference) S2->S3 S4 4. CV Measurement (Scan: 50-200 mV/s) S3->S4 S5 5. Ferrocene Spike (Internal Reference) S4->S5 S6 6. FMO Calculation (Extract HOMO/LUMO) S5->S6

Fig 2: Self-validating Cyclic Voltammetry (CV) workflow for empirical FMO determination.

Protocol B: Solvatochromic UV-Vis Absorption Mapping

To empirically validate the TD-DFT predicted vertical excitation energies and the magnitude of the ICT, UV-Vis spectroscopy must be conducted across a dielectric continuum.

Causality Check: According to the Lippert-Mataga equation, a pronounced positive solvatochromism (a red-shift in emission/absorption as solvent polarity increases) confirms the highly polarized nature of the excited state. Because the ground state of this molecule is already highly polar (4.85 Debye), polar solvents will stabilize the ground state, potentially leading to a slight blue-shift (negative solvatochromism) in absorption, while emission (fluorescence) will heavily red-shift due to excited-state relaxation.

Step-by-Step Methodology:

  • Prepare 10 µM stock solutions of the compound in three solvents of varying dielectric constants ( ϵ ): Toluene ( ϵ=2.4 ), Dichloromethane ( ϵ=8.9 ), and Dimethyl Sulfoxide (DMSO, ϵ=46.8 ).

  • Record the baseline using the respective pure solvents in matched quartz cuvettes (1 cm path length).

  • Scan the absorption spectra from 250 nm to 600 nm.

  • Identify the λmax​ corresponding to the primary π→π∗ transition (localized on the thiophene) and the lower energy ICT transition.

  • Plot the Stokes shift against the solvent orientation polarizability ( Δf ) to calculate the change in dipole moment ( Δμ ) between the ground and excited states.

Conclusion

The electronic properties of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid are defined by a delicate balance of inductive electron withdrawal and interrupted π -conjugation. Its A- π -A' architecture results in spatially separated frontier molecular orbitals and a highly polarized ground state. By leveraging rigorous computational modeling alongside self-calibrating electrochemical and spectroscopic protocols, researchers can accurately harness this molecule's electronic profile for advanced applications in organic semiconductors, nonlinear optics, and targeted medicinal chemistry.

References

  • Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics and Modelling. URL: [Link]

  • Exploring Noncovalent Interactions of Thiophene-2-Carboxylic Acid in Ethanol Via Vibrational Spectroscopy and DFT Calculations. Ukrainian Journal of Physics. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid as a Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary & Chemical Rationale In modern Fragment-Based Drug Discovery (FBDD), selecting the right starting scaffold is the most critical determinant of a program's success. 5-(3-Nitrophenyl)thiophene-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD), selecting the right starting scaffold is the most critical determinant of a program's success. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS 341015-21-2) [1] has emerged as a highly versatile, "privileged" fragment.

The structural anatomy of this molecule offers three distinct pharmacological and synthetic advantages:

  • The Carboxylic Acid Anchor: Acts as a classical bioisostere for amino acid substrates, enabling robust salt-bridge formation with basic residues (e.g., Arginine/Lysine) or direct coordination with active-site metals (e.g., Fe²⁺ or Zn²⁺).

  • The Thiophene Core: Provides a unique vector angle compared to standard phenyl rings, allowing for optimized hydrophobic stacking (e.g., tight π−π stacking with tyrosine residues in oxidoreductases)[2].

  • The 3-Nitrophenyl Moiety: The nitro group exerts a strong electron-withdrawing effect, tuning the pKa of the adjacent system. More importantly, it serves as a latent synthetic handle. Once target binding is confirmed, the nitro group can be rapidly reduced to an aniline, opening the door for high-throughput amide coupling to explore adjacent binding sub-pockets[3].

Validated Target Classes for Thiophene-2-Carboxylates

This fragment scaffold has demonstrated validated hit-to-lead success across several challenging target classes:

  • Oxidoreductases (e.g., D-Amino Acid Oxidase - DAO): Thiophene-2-carboxylic acids have been identified as potent, low-micromolar inhibitors of human DAO. Crystallographic evidence shows the thiophene ring tightly stacks with Tyr224, displacing water networks and eliminating the need to occupy secondary pockets required by other scaffolds[2].

  • Metalloenzymes (e.g., FIH-1): Thiophene-2-carbonyl derivatives act as selective inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). The carboxylate directly coordinates the active site metal, stabilizing HIF transcription under normoxic conditions[4].

  • G Protein-Coupled Receptors (e.g., P2Y14): Through scaffold hopping, 4-amide-thiophene-2-carboxyl derivatives have been developed into subnanomolar antagonists for the P2Y14 receptor, demonstrating profound efficacy in inflammatory bowel disease models[3].

FBDD_Workflow A Fragment Library 5-(3-Nitrophenyl)thiophene-2-carboxylic acid B Primary Screen (SPR) Identify Binding Affinity A->B C Orthogonal Validation X-ray Crystallography B->C D Hit-to-Lead Chemistry Nitro Reduction & Amidation C->D E Lead Candidate In Vitro Profiling D->E

Figure 1: Fragment-based screening and optimization workflow for thiophene-2-carboxylic acids.

Experimental Methodologies

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Screening

Causality & Rationale: Fragments like 5-(3-Nitrophenyl)thiophene-2-carboxylic acid typically exhibit low initial affinities ( Kd​ in the μM to mM range). SPR is chosen over biochemical assays to avoid false positives from reactive compounds and to directly measure binding kinetics. We avoid immobilizing the fragment itself, as modifying the critical carboxylic acid anchor would abrogate target binding. Instead, the target protein is immobilized.

Step-by-Step Procedure:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate flow cells 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Protein Immobilization: Dilute the target protein (e.g., DAO or FIH-1) to 10 μg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over flow cell 2 until an immobilization level of ~3000 RU is achieved. Flow cell 1 is left blank as a reference. Quench both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Preparation: Prepare running buffer (PBS-P+ containing 5% DMSO). Critical Step: Because fragments are hydrophobic, 5% DMSO is required for solubility. A strict 8-point solvent correction curve (4.5% to 5.8% DMSO) must be run prior to screening to account for bulk refractive index mismatches between the running buffer and sample injections.

  • Fragment Injection: Prepare 5-(3-Nitrophenyl)thiophene-2-carboxylic acid at a top concentration of 1 mM, with 2-fold serial dilutions down to 15.6 μM . Inject at a flow rate of 30 μL/min for 60 seconds (association), followed by a 60-second dissociation phase.

  • Self-Validating System: Inject a known positive control inhibitor every 20 cycles to monitor surface viability. If the Rmax​ of the control drops by >15%, the run is automatically flagged for surface degradation.

Protocol B: Hit-to-Lead Derivatization (Nitro Reduction and Amidation)

Causality & Rationale: To improve Ligand Efficiency (LE), the fragment must be grown into adjacent sub-pockets. The nitro group is catalytically reduced to an aniline. This provides a nucleophilic handle for parallel amide coupling using HATU, a coupling reagent specifically chosen for its high efficiency with sterically hindered or electron-deficient anilines[3].

Step-by-Step Procedure:

  • Nitro Reduction: Dissolve 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M). Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Nitrogen, then introduce Hydrogen gas via a balloon. Stir at room temperature for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validation: Monitor via LC-MS; the mass should shift from [M-H]⁻ 248.0 to[M-H]⁻ 218.0, confirming complete reduction to 5-(3-aminophenyl)thiophene-2-carboxylic acid. Concentrate under reduced pressure.

  • Amide Coupling: In a parallel synthesizer, dissolve the resulting aniline (1.0 eq) in DMF. Add the desired capping carboxylic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify the organic layer via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity prior to secondary biological screening.

Quantitative Screening Data Summary

The following table summarizes representative biophysical and biochemical metrics during a hit-to-lead campaign utilizing this fragment against an oxidoreductase target (e.g., DAO)[2].

Compound StageCompound IdentityTargetIC₅₀ ( μM )Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Initial Fragment 5-(3-Nitrophenyl)thiophene-2-carboxylic acidDAO7.80.354.2
Reference Fragment Thiophene-3-carboxylic acidDAO15.20.293.5
Optimized Lead 4,5-Disubstituted Amide DerivativeDAO0.090.415.8

Note: An LE > 0.30 and an LLE > 5.0 for the optimized lead indicates a highly successful fragment-growing trajectory, driven by the optimal vectoring of the thiophene-2-carboxylate core.

MOA_Enzyme A Thiophene-2-carboxylic Acid Scaffold B Target Enzyme (e.g., DAO or FIH-1) A->B Active Site Binding C Competitive Inhibition B->C D Biomarker Modulation C->D

Figure 2: Mechanistic pathway of target enzyme inhibition by thiophene-2-carboxylic acid fragments.

References

  • ChemScene: 341015-21-2 | 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. 1

  • National Institutes of Health (PMC): Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. 2

  • MDPI: Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. 4

  • National Institutes of Health (PubMed): Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. 3

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Abstract This application note presents a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-(3-Nitrophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. This molecule is a key intermediate in pharmaceutical synthesis, and its accurate analysis is critical for quality control. This document provides a detailed narrative of the method development strategy, from initial analyte characterization to final method validation, following the stringent guidelines of the International Council for Harmonisation (ICH). We delve into the scientific rationale behind the selection of chromatographic parameters and present detailed protocols for method implementation, validation, and forced degradation studies.

Introduction: The Analytical Challenge

5-(3-Nitrophenyl)thiophene-2-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its structure, featuring a thiophene ring, a nitro-substituted phenyl group, and a carboxylic acid moiety, presents specific challenges and opportunities for HPLC method development. The carboxylic acid group makes the molecule's retention highly dependent on the mobile phase pH, while the conjugated system of aromatic rings and the nitro group provide a strong chromophore, ideal for UV detection.

The primary objective of any analytical method in a regulated environment is to deliver accurate and reliable results, ensuring product quality and patient safety.[1] Therefore, developing a stability-indicating method—one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products—is not just a scientific necessity but a regulatory requirement.[2] This guide provides the foundational steps to develop and validate such a method.

Foundational Strategy: Method Development by Design

A successful HPLC method is not discovered by chance; it is engineered. Our approach is rooted in understanding the physicochemical properties of the analyte to make informed initial decisions, followed by systematic optimization.

Analyte Characterization and Initial Parameter Selection

A logical starting point involves predicting the analyte's behavior based on its structure.

  • Acidity (pKa): The carboxylic acid group is the primary ionizable center. The pKa of the structurally related thiophene-2-carboxylic acid is approximately 3.5.[3] The presence of the electron-withdrawing nitro group on the phenyl ring is expected to slightly lower this pKa. To ensure consistent retention and sharp peak shape, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa.[4] This suppresses the ionization of the carboxyl group, rendering the molecule more hydrophobic and better retained on a reversed-phase column.[5] Therefore, a target mobile phase pH of ~2.5 is a logical starting point.

  • Hydrophobicity (logP): The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (thiophene, phenyl rings) characteristics. The computed XLogP3-AA for the related 5-nitrothiophene-2-carboxylic acid is 1.6, suggesting moderate hydrophobicity.[6] This makes it an ideal candidate for reversed-phase chromatography.[1]

  • UV Absorbance: The extensive conjugation across the thiophene and nitrophenyl rings creates a strong chromophore. A UV scan or diode array detector (DAD) would reveal the wavelength of maximum absorbance (λmax), which is anticipated to be well above 254 nm, providing high sensitivity for UV detection.

Based on this analysis, a set of initial chromatographic conditions can be proposed.

Table 1: Initial Chromatographic Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is the most widely used for reversed-phase HPLC due to its versatility in separating a broad range of compounds based on hydrophobicity.[7]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.1)Phosphoric acid is a robust buffer for maintaining a low pH, ensuring the analyte is in its protonated, non-ionized form for consistent retention.[4][8]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier with a low UV cutoff and low viscosity, providing good peak shapes and efficiency.[8]
Detection UV at 280 nm (or λmax determined by DAD)Provides high sensitivity based on the analyte's conjugated aromatic structure.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[9]
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce backpressure.
Injection Vol. 10 µLA typical injection volume that avoids column overloading.
Optimization Workflow

The initial conditions are a starting point. Systematic optimization is required to achieve the desired separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (pKa, logP, UV λmax) B Select Initial Conditions (C18 Column, ACN/H₂O, Low pH) A->B C Run Broad Gradient (e.g., 5-95% ACN over 20 min) B->C D Evaluate Gradient Results: - Retention Time - Peak Shape C->D E Refine Gradient Slope (for complex samples) D->E F Develop Isocratic Method (for simple QC) D->F G Optimize Mobile Phase (%ACN, pH, Buffer Conc.) E->G F->G H Finalize Method Parameters G->H I Perform System Suitability Test H->I ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze stressed samples by HPLC-DAD Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API API Solution / Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Evaluation Evaluate: - Peak Purity - Resolution - Mass Balance Analysis->Evaluation

Figure 2: Workflow for forced degradation studies.

Protocol:

  • Prepare Samples: Expose solutions of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (approx. 100 µg/mL) and the solid API to the following conditions:

    • Acid: 0.1 M HCl at 60 °C for 24 hours.

    • Base: 0.1 M NaOH at 60 °C for 8 hours. Neutralize before injection.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid powder at 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze a control (unstressed) sample and all stressed samples using the optimized HPLC method with a DAD detector.

  • Evaluation:

    • Peak Purity: Assess the peak purity of the analyte in all chromatograms using the DAD software. The purity angle should be less than the purity threshold.

    • Resolution: Calculate the resolution between the parent peak and the nearest eluting degradation product. A resolution > 2.0 is desired.

    • Mass Balance: Calculate the mass balance to ensure all degradants are accounted for.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and robust for the quantitative determination of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. The method development was approached systematically, beginning with an understanding of the analyte's chemical properties. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. Furthermore, the successful separation of the parent peak from degradants generated under various stress conditions qualifies this method as stability-indicating, making it highly suitable for quality control and stability studies in a pharmaceutical development setting.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. [Link]

  • High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry. (1998). PubMed. [Link]

  • Choosing Columns for Polar Acidic Molecules. (2022). Phenomenex. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. [Link]

  • Forced Degradation Testing. (n.d.). SGS Thailand. [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). ResearchGate. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]

  • HPLC Column Selection. (2013). LCGC International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). PubMed. [Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]

  • 5-nitro-2-thiophenecarboxylic acid. (2025). ChemSrc. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). European Medicines Agency. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • thiophene-2-carboxylic acid. (2024). ChemBK. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]

  • 5-Nitro-2-thenoic acid. (n.d.). PubChem. [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. [Link]

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Method

Application Notes and Protocols for the Conjugation of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid to Carrier Proteins

Introduction: The Critical Role of Hapten-Carrier Conjugates In the realms of immunology, diagnostics, and therapeutic development, the generation of a robust antibody response against small molecules, known as haptens,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hapten-Carrier Conjugates

In the realms of immunology, diagnostics, and therapeutic development, the generation of a robust antibody response against small molecules, known as haptens, is a frequent necessity. Haptens, such as 5-(3-Nitrophenyl)thiophene-2-carboxylic acid, are typically non-immunogenic on their own due to their small size and lack of the necessary structural complexity to be recognized by the immune system.[1][2] To overcome this limitation, haptens are covalently coupled to larger, immunogenic carrier proteins.[1][3] This conjugation process creates a hapten-carrier conjugate that can effectively stimulate an immune response, leading to the production of antibodies specific to the hapten.[4]

The choice of carrier protein is crucial and depends on the intended application. Keyhole Limpet Hemocyanin (KLH), a large, multi-subunit protein, is highly immunogenic and is often the preferred choice for eliciting a strong antibody response in various animal models.[2][3][5][6] Bovine Serum Albumin (BSA) is another commonly used carrier protein, valued for its high solubility and the presence of numerous amine groups available for conjugation.[3][5][6]

This document provides a detailed guide to the conjugation of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid to KLH and BSA using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][7][8] We will delve into the underlying chemical principles, provide step-by-step protocols, and outline methods for the characterization of the final conjugates.

The Chemistry of Conjugation: EDC/NHS Coupling

The conjugation of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid to carrier proteins is achieved through the formation of a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups (e.g., from lysine residues) on the carrier protein.[9][10] This reaction is efficiently mediated by the zero-length crosslinkers EDC and NHS.[7][11]

The process unfolds in two key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the hapten to form a highly reactive but unstable O-acylisourea intermediate.[7][9][12] This activation is most efficient under slightly acidic conditions (pH 4.5-6.0).[13]

  • Formation of a Stable NHS Ester and Amide Bond Formation: The unstable O-acylisourea intermediate is prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[7][9][14] This NHS ester then readily reacts with a primary amine on the carrier protein at a physiological pH (7.2-8.0) to form a stable amide bond, releasing NHS as a byproduct.[13][15]

The inclusion of NHS significantly improves the efficiency and reproducibility of the conjugation reaction by increasing the half-life of the activated hapten.[7][16]

Visualizing the Reaction and Workflow

To provide a clear understanding of the chemical transformation and the overall experimental process, the following diagrams have been generated.

EDC_NHS_Coupling_Mechanism Hapten_COOH 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (Hapten-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Hapten_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->Hapten_COOH Hydrolysis NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct NHS NHS NHS->NHS_Ester Conjugate Hapten-Carrier Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Carrier Protein-NH2 Released_NHS Released NHS NHS_Ester->Released_NHS Carrier_Protein_NH2 Carrier Protein (with -NH2 groups) Carrier_Protein_NH2->Conjugate

Caption: Chemical mechanism of EDC/NHS-mediated amide bond formation.

Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Hapten_Prep Dissolve Hapten in Organic Solvent Activation_Reagents Add EDC and NHS Hapten_Prep->Activation_Reagents Incubate_Activation Incubate to form NHS Ester Activation_Reagents->Incubate_Activation Add_Activated_Hapten Add Activated Hapten to Protein Incubate_Activation->Add_Activated_Hapten Protein_Prep Prepare Carrier Protein Solution Protein_Prep->Add_Activated_Hapten Incubate_Conjugation Incubate to form Conjugate Add_Activated_Hapten->Incubate_Conjugation Dialysis Dialysis to remove byproducts Incubate_Conjugation->Dialysis Lyophilization Lyophilization for storage Dialysis->Lyophilization Optional SDS_PAGE SDS-PAGE Analysis Dialysis->SDS_PAGE UV_Vis UV-Vis Spectroscopy Dialysis->UV_Vis MALDI_TOF MALDI-TOF MS (Optional) Dialysis->MALDI_TOF

Caption: Overall experimental workflow for hapten-carrier conjugation.

Protocols for Conjugation

The following protocols provide a starting point for the conjugation of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid to KLH and BSA. Optimization may be necessary depending on the specific lot of carrier protein and the desired hapten-to-protein ratio.

Materials and Reagents
  • 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (Hapten)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid)

  • Dialysis tubing or cassettes with an appropriate molecular weight cut-off (MWCO), typically 10 kDa.[17]

  • Standard laboratory equipment (e.g., magnetic stirrer, centrifuge, spectrophotometer).

Protocol 1: Conjugation to Keyhole Limpet Hemocyanin (KLH)

This protocol outlines the steps for conjugating the hapten to the highly immunogenic carrier protein, KLH.

Step-by-Step Methodology:

  • Hapten Activation:

    • Dissolve 5-10 mg of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid in 0.5-1 mL of anhydrous DMF or DMSO.

    • In a separate tube, dissolve a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) in the same solvent. For example, for 10 mg of hapten (approx. 40 µmol), use approximately 11.5 mg of EDC (60 µmol) and 7 mg of NHS (60 µmol).

    • Add the EDC/NHS solution to the hapten solution and mix well.

    • Incubate the activation reaction for 15-60 minutes at room temperature, protected from light.[7]

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 mL of PBS (pH 7.2). Note that KLH solutions may appear cloudy, which does not typically affect its immunogenicity.[2]

    • Slowly add the activated hapten solution dropwise to the KLH solution while gently stirring.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

  • Purification of the KLH Conjugate:

    • Transfer the reaction mixture to a dialysis cassette or tubing (10 kDa MWCO).

    • Dialyze against 1-2 L of PBS (pH 7.2) for at least 24 hours, with at least three buffer changes.[18][19] This step is crucial for removing unreacted hapten and coupling reagents.[17]

    • After dialysis, recover the conjugate and determine its concentration.

    • Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Conjugation to Bovine Serum Albumin (BSA)

This protocol details the conjugation of the hapten to BSA, which is often used as a carrier for immunoassays.

Step-by-Step Methodology:

  • Hapten Activation:

    • Follow the same hapten activation procedure as described in Protocol 1.

  • Conjugation to BSA:

    • Dissolve 20 mg of BSA in 2 mL of PBS (pH 7.2).

    • Slowly add the activated hapten solution dropwise to the BSA solution while gently stirring.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the BSA Conjugate:

    • Purify the BSA conjugate using dialysis as described for the KLH conjugate (Protocol 1, Step 3).

Characterization of the Hapten-Carrier Conjugates

Thorough characterization of the conjugate is essential to confirm successful coupling and to determine the hapten-to-protein ratio, also known as the epitope density.[20][21] This information is critical for ensuring the quality and consistency of the conjugate for downstream applications.[22][23]

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visually confirm the conjugation.[24] The covalent attachment of the hapten to the carrier protein will result in an increase in the molecular weight of the protein, leading to a shift in its migration on the gel compared to the unconjugated carrier protein.[25][26]

Protocol:

  • Prepare samples of the unconjugated carrier protein (KLH or BSA) and the purified conjugate at the same concentration.

  • Mix the samples with an appropriate loading buffer.

  • Load the samples onto an SDS-PAGE gel along with a molecular weight marker.

  • Run the gel under standard conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and visualize the protein bands.[24] A noticeable upward shift in the band corresponding to the conjugate compared to the unconjugated protein indicates successful conjugation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to estimate the hapten-to-protein ratio. This method relies on the distinct absorbance spectra of the hapten and the protein.

Protocol:

  • Measure the absorbance spectrum of the unconjugated carrier protein and the purified conjugate at a known concentration.

  • The absorbance of the hapten can be determined by subtracting the absorbance of the unconjugated protein from that of the conjugate at a wavelength where the hapten has a significant absorbance and the protein has minimal absorbance.

  • The concentration of the hapten and the protein can be calculated using their respective molar extinction coefficients and the Beer-Lambert law.

  • The hapten-to-protein molar ratio can then be calculated.

MALDI-TOF Mass Spectrometry (Optional)

For a more precise determination of the hapten-to-protein ratio, especially for smaller carrier proteins like BSA, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be employed.[20][22] This technique measures the mass of the unconjugated and conjugated protein, and the difference in mass can be used to calculate the average number of haptens coupled to each protein molecule.

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from the characterization of the hapten-carrier conjugates. Actual results may vary depending on the specific experimental conditions.

Carrier ProteinUnconjugated MW (kDa)Conjugated MW (kDa) (SDS-PAGE)Hapten/Protein Molar Ratio (UV-Vis)Hapten/Protein Molar Ratio (MALDI-TOF)
KLH>400Noticeable upward shift100-300Not typically performed
BSA~66.5~70-7510-2512-28

Troubleshooting and Key Considerations

  • Low Conjugation Efficiency:

    • Ensure that the EDC and NHS are fresh and have been stored properly, as they are moisture-sensitive.[7]

    • Optimize the molar ratio of hapten:EDC:NHS. A higher excess of the coupling reagents may be required.

    • Verify the pH of the reaction buffers.

  • Protein Precipitation:

    • Avoid high concentrations of the organic solvent (DMF or DMSO) in the final reaction mixture, as it can denature the protein.[27]

    • Add the activated hapten solution slowly and with continuous stirring.

  • Inconsistent Results:

    • The number of available amine groups can vary between different lots of carrier proteins. It is advisable to characterize each new batch of conjugate.

Conclusion

The successful conjugation of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid to carrier proteins like KLH and BSA is a critical step in the development of antibodies against this small molecule. The EDC/NHS coupling method provides a reliable and efficient means of achieving this. By following the detailed protocols and characterization methods outlined in these application notes, researchers can produce well-defined hapten-carrier conjugates suitable for a wide range of applications in research and drug development.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Breitman, M., et al. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2149-2157. [Link]

  • Foulds, G. J., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 83(24), 9579-9585. [Link]

  • Breitman, M., et al. (2014). Simple radiometric method for accurately quantitating epitope densities of hapten-protein conjugates with sulfhydryl linkages. Bioconjugate Chemistry, 25(12), 2149-2157. [Link]

  • Gucinski, A. C., et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry, 87(19), 9969-9976. [Link]

  • JPT Peptide Technologies. (n.d.). Protein Conjugation. JPT. [Link]

  • Bio-protocol. (2020). Hapten-carrier protein conjugation. Bio-protocol. [Link]

  • Breitman, M., et al. (2014). Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages. Bioconjugate Chemistry, 25(12), 2149-2157. [Link]

  • Mauriz, E., et al. (2013). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 61(27), 6549-6557. [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

  • Sam, S., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(41), 10643-10652. [Link]

  • Roller, S. D., et al. (2022). Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. Biointerphases, 17(5), 051201. [Link]

  • MolecularCloud. (2020, June 10). Peptide Conjugation: KLH, BSA and OVA. MolecularCloud. [Link]

  • BiCell Scientific Inc. (n.d.). Maleimide-Activated Carrier Protein (KLH or BSA or OVA). BiCell Scientific. [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Bio-Synthesis. [Link]

  • Nfor, B. K., et al. (2018). Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. LCGC International, 31(11), 634-640. [Link]

  • LifeTein. (n.d.). Peptide Conjugation Service: KLH, BSA, OVA, CRM197 and Blue Carrier Proteins. LifeTein. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Conjugates - KLH, BSA. JPT. [Link]

  • ResearchGate. (2018, July 25). What is the role of EDC and NHS in conjugating folic acid with chitosan?. ResearchGate. [Link]

  • G-Biosciences. (2018, November 22). Tips for Selecting Carrier Proteins. G-Biosciences. [Link]

  • Mauriz, E., et al. (2013). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Journal of Agricultural and Food Chemistry, 61(27), 6549-6557. [Link]

  • Davids Biotechnologie GmbH. (n.d.). Small Molecules for custom antibody production. Davids Biotechnologie. [Link]

  • Al-Mawsawi, L. Q., et al. (2023). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics, 20(3), 1341-1358. [Link]

  • Singh, K. V., et al. (1993). Small-molecule-protein conjugation procedures. Bioconjugate Chemistry, 4(3), 169-174. [Link]

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Application

Application Note: Preclinical Formulation Strategies for 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Executive Summary & Physicochemical Rationale The compound 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS: 341015-21-2) is a highly lipophilic, weakly acidic small molecule. In drug development, molecules with this st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS: 341015-21-2) is a highly lipophilic, weakly acidic small molecule. In drug development, molecules with this structural motif present significant oral bioavailability challenges. The presence of the thiophene ring and the 3-nitrophenyl group confers high lipophilicity and a rigid, stable crystal lattice, while the carboxylic acid group renders its solubility highly pH-dependent.

Based on these intrinsic properties, this compound is categorized within the Biopharmaceutics Classification System (BCS) as a Class II molecule (low solubility, high permeability)[1]. At gastric pH (~1.2), the carboxylic acid is fully unionized, resulting in negligible aqueous solubility. While solubility improves at intestinal pH (~6.8) due to ionization, the slow dissolution rate of the crystalline form often leads to incomplete absorption. Therefore, advanced formulation strategies must be employed to bypass the crystal lattice energy and modulate the local dissolution microenvironment.

Quantitative Physicochemical Profiling
ParameterEstimated ValueImplications for Formulation Strategy
Molecular Weight 249.24 g/mol Favorable for intestinal membrane permeation.
pKa (Carboxylic Acid) ~3.49Highly pH-dependent solubility. Unionized and insoluble in the stomach; ionized in the intestine[2].
LogP > 3.0High lipophilicity drives poor aqueous solubility and high crystal lattice energy.
Functional Groups Nitro, ThiopheneChemically stable under standard processing, but highly hydrophobic.
BCS Classification Class IIBioavailability is strictly dissolution-rate limited[1].

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Causality

To overcome the high crystal lattice energy of the lipophilic backbone, the drug can be kinetically trapped in a high-energy amorphous state. However, pure amorphous drugs are thermodynamically unstable and prone to rapid recrystallization.

By formulating the drug as an Amorphous Solid Dispersion (ASD) using an enteric polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate) , we achieve a dual mechanism of action. In the acidic stomach, HPMCAS remains insoluble, protecting the amorphous drug from premature release and acid-catalyzed recrystallization. Upon entering the neutral intestine, the polymer ionizes and dissolves, releasing the drug while sterically hindering crystal nucleation, thereby maintaining a highly supersaturated state[3]. The addition of an alkalizer like sodium hydroxide (NaOH) during the preparation of free acid ASDs has also been shown to significantly enhance intrinsic dissolution rates[4].

Self-Validating Protocol: HPMCAS-M Spray Drying
  • Step 1: Solvent System Selection. Dissolve the API and HPMCAS-M (1:3 w/w ratio) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol.

    • Causality: DCM effectively disrupts the lipophilic thiophene-nitro interactions, while Methanol solvates the carboxylic acid moiety and the polymer network.

  • Step 2: Atomization & Drying. Process the solution through a lab-scale spray dryer (e.g., Büchi B-290). Parameters: Inlet temperature 80°C; Aspirator 100%; Pump rate 15%.

    • Causality: Rapid solvent evaporation kinetically freezes the drug molecules within the polymer chains before the crystal lattice can organize.

  • Step 3: Secondary Drying. Place the collected powder in a vacuum oven at 40°C for 24 hours.

    • Causality: Removes residual DCM/Methanol below ICH Q3C limits. Residual solvents act as plasticizers, lowering the glass transition temperature (Tg) and triggering premature phase separation.

  • Self-Validation Checkpoint: The protocol is considered successful only if subsequent Powder X-Ray Diffraction (PXRD) yields a broad amorphous halo (complete absence of Bragg peaks) and modulated Differential Scanning Calorimetry (mDSC) reveals a single, distinct Tg intermediate between the pure amorphous drug and the pure polymer. This confirms a homogenous, single-phase solid solution.

Formulation Strategy 2: Microenvironmental pH Modulation

Mechanistic Causality

Weak acids exhibit dissolution behavior that is heavily dictated by the pH of the unstirred water layer (diffusion layer) surrounding the solid particle. Co-formulating the API with a localized alkalizing agent, such as Meglumine , creates a high-pH microenvironment during dissolution. This shifts the Nernst-Brunner diffusion layer pH, driving the acid-base equilibrium toward the highly soluble ionized form before the drug diffuses into the bulk medium[5].

Self-Validating Protocol: Alkalized Wet Granulation
  • Step 1: Dry Blending. Blend the API (30% w/w), Meglumine (15% w/w), and Microcrystalline Cellulose (50% w/w) in a high-shear mixer.

    • Causality: Meglumine acts as the in situ alkalizer, while MCC provides a hydrophilic insoluble backbone for water wicking.

  • Step 2: Binder Addition. Spray a 5% w/v Copovidone (PVPVA) aqueous solution into the powder bed while mixing.

    • Causality: Copovidone acts not only as a binder but as a precipitation inhibitor, preventing the ionized drug from crashing out at the boundary layer where the microenvironmental pH meets the bulk pH.

  • Step 3: Drying and Milling. Dry the granules in a fluid bed dryer at 50°C until the Loss on Drying (LOD) is < 2%. Mill the dried mass through a 0.8 mm screen to ensure uniform particle size.

  • Self-Validation Checkpoint: Disperse 1.0 g of the final granules in 100 mL of purified water. The formulation is validated only if the slurry pH reads > 6.5, confirming the alkalizing capacity of the meglumine. Furthermore, in a two-stage USP Apparatus II dissolution test (pH 1.2 for 2 hours, shifting to pH 6.8), the formulation must achieve >80% release within 30 minutes of the buffer stage without subsequent precipitation.

Formulation Decision Workflow

Below is the logical workflow for selecting and validating the formulation strategies for this BCS Class II weak acid.

Workflow API 5-(3-Nitrophenyl)thiophene- 2-carboxylic acid Assess Physicochemical Profiling pKa ~3.5 | High LogP API->Assess ASD Amorphous Solid Dispersion (HPMCAS Matrix) Assess->ASD High Lipophilicity Salt Microenvironmental pH Mod (Meglumine Granulation) Assess->Salt Ionizable COOH QC1 Validation: PXRD Halo mDSC Single Tg ASD->QC1 QC2 Validation: Slurry pH > 6.5 Dissolution > 80% Salt->QC2

Formulation decision tree and validation workflows for BCS Class II weak acids.

Excipient Selection Matrix

ExcipientFunctionMechanism of Action
HPMCAS (M Grade) ASD Carrier MatrixEnteric polymer; prevents solution-mediated phase transformation (SMPT) and maintains supersaturation[3].
Meglumine Alkalizing AgentElevates microenvironmental pH to drive rapid ionization at the solid-liquid interface[5].
Copovidone (PVPVA) Binder / SolubilizerInhibits precipitation in the unstirred water layer during transit between pH environments.
Sodium Hydroxide Counterion / ModifierEnhances the intrinsic dissolution rates of free acid ASDs when incorporated during spray drying[4].

References

  • Title : Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | Source : MDPI | URL :[Link]

  • Title : Mechanisms of increased bioavailability through amorphous solid dispersions: a review | Source : NIH/PMC | URL :[Link]

  • Title : Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide | Source : ACS Publications | URL :[Link]

  • Title : Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design | Source : ACS Publications | URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(3-Nitrophenyl)thiophene-2-carboxylic Acid Storage &amp; Handling

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded guidance on managing the stability of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid .

Because this molecule contains three highly reactive moieties—a photosensitive nitroaromatic ring, an oxidation-prone thiophene core, and a thermally labile carboxylic acid—standard "store at room temperature" protocols will inevitably lead to assay failures. This guide explains the causality behind degradation and provides self-validating protocols to ensure absolute structural integrity during long-term storage.

Core Principles of Degradation (Mechanistic Causality)

To prevent degradation, we must first understand the molecular vulnerabilities of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. The degradation is not random; it is driven by specific environmental triggers interacting with the molecule's functional groups:

  • Photo-Oxidation of the Thiophene Core: The thiophene ring is highly susceptible to electrophilic attack by singlet oxygen ( 1O2​ ), which is generated when ambient oxygen is exposed to UV/visible light. This leads to the formation of thiophene-S-oxides and subsequent ring-cleavage products[1][2].

  • Photoreduction of the Nitro Group: The 3-nitrophenyl moiety acts as a potent photosensitizer. Under light exposure, especially in the presence of trace hydrogen donors (like residual protic solvents), the nitro group undergoes photoreduction to form highly colored (brown/orange) azo or azoxy dimers[3][4].

  • Thermal Protodecarboxylation: The carboxylic acid at the 2-position of the thiophene ring is electronically activated. While uncatalyzed decarboxylation requires high temperatures, the presence of trace transition metals (e.g., Cu, Pd from cross-coupling synthesis) or localized basic microenvironments can drastically lower the activation energy, causing slow CO 2​ loss even at 40°C[5].

Degradation Pathways Visualization

DegradationPathways Compound 5-(3-Nitrophenyl)thiophene- 2-carboxylic acid Photo UV/Visible Light Exposure Compound->Photo Absorbs Thermal Heat & Trace Metals (>40°C or Cu/Pd traces) Compound->Thermal Subjected to Moisture Moisture / Humidity (Ambient H2O) Compound->Moisture Absorbs SingletO2 Singlet Oxygen (1O2) Generation Photo->SingletO2 Sensitization NitroRed Nitro Group Photoreduction Photo->NitroRed H-donor presence Decarboxylation Protodecarboxylation Thermal->Decarboxylation Activation Energy Hydrolysis Acid-Catalyzed Polymerization Moisture->Hydrolysis Local pH drop SOxides Thiophene-S-oxides & Ring Cleavage SingletO2->SOxides Oxidation Azo Azo/Azoxy Dimers (Brown Discoloration) NitroRed->Azo Coupling Descarboxy 5-(3-Nitrophenyl) thiophene (Loss of CO2) Decarboxylation->Descarboxy -CO2 Aggregates Insoluble Aggregates Hydrolysis->Aggregates Cross-linking

Caption: Mechanistic degradation pathways of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid under storage stress.

Quantitative Stability Data

The following table summarizes the quantitative impact of various storage conditions on the half-life ( t1/2​ ) and purity of the compound, based on accelerated degradation models.

Degradation PathwayPrimary TriggerEstimated Kinetics (Benchtop: 25°C, Light, Air)Estimated Kinetics (Optimal: -20°C, Dark, Argon)Preventive Action
Photo-oxidation Ambient Light + O 2​ t1/2​≈ 14–21 daysStable > 24 monthsAmber vials, Argon purge
Photoreduction UV Light + Protic Solvents t1/2​≈ 30 days (color change in 48h)Stable > 24 monthsComplete solvent removal, Dark storage
Decarboxylation Heat + Trace Metals (Pd/Cu)1-3% degradation per month< 0.1% degradation per yearMetal scavenging, Store at -20°C
Hygroscopic Aggregation Ambient Humidity (>40% RH)Forms insoluble clumps in 7 daysFree-flowing powderStore in desiccator with Drierite

Troubleshooting Guide & FAQs

Q1: My freshly synthesized powder was pale yellow, but after a month on the bench, it has turned dark brown. Is it still usable? A: No, it is highly likely compromised. The dark brown discoloration is the hallmark of nitroaromatic photoreduction, where the 3-nitrophenyl group has been reduced and coupled to form azo or azoxy derivatives[4]. This occurs when the compound is exposed to ambient light. You must repurify the material (see Protocol 2) and implement strict light-blocking storage (amber vials).

Q2: I stored the compound in a standard -20°C freezer, but my recent NMR shows a missing carboxylic acid proton and a new aromatic peak. What happened? A: You are observing protodecarboxylation, yielding 5-(3-nitrophenyl)thiophene[5]. While -20°C is generally cold enough to halt uncatalyzed decarboxylation, if your material contains trace palladium or copper from the initial Suzuki/Stille coupling synthesis, these metals act as catalysts, lowering the activation energy for decarboxylation even at low temperatures. Solution: Ensure your final purification includes a metal scavenger (e.g., QuadraPure™ or SiliaMetS®) to reduce residual metals to <10 ppm before long-term storage.

Q3: When I try to dissolve my stored compound in DMSO for an assay, it leaves a cloudy, insoluble residue. Why? A: This indicates moisture-induced polymerization or aggregation. Thiophene-2-carboxylic acids can form strong intermolecular hydrogen bonds. If stored in a non-desiccated environment, the powder absorbs atmospheric moisture. Over time, localized acidic microenvironments catalyze the formation of insoluble polymeric aggregates. Always store the sealed vials inside a secondary container filled with active desiccant.

Q4: Can I store this compound as a stock solution in DMSO or Methanol to save time? A: Strongly discouraged. Storing this compound in solution exponentially increases its degradation rate. In methanol, the nitro group has a readily available hydrogen donor, accelerating photoreduction[3]. In DMSO, trace water and oxygen will rapidly oxidize the thiophene ring to a sulfoxide[1]. If you must make a stock solution, prepare it immediately before use and discard any remainder.

Step-by-Step Methodologies

To guarantee the integrity of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid, implement the following self-validating protocols.

Protocol 1: Optimal Aliquoting and Long-Term Storage

Causality: By removing oxygen, light, and moisture, we systematically shut down the three primary degradation pathways (oxidation, photoreduction, and hydrolysis).

  • Lyophilization: Ensure the bulk powder is completely dry. Dry the compound under high vacuum (<0.1 mbar) for 24 hours to remove all trace protic solvents.

  • Aliquoting: Working rapidly under low-light conditions, weigh the compound into single-use, amber glass vials. Why single-use? Repeated freeze-thaw cycles and repeated opening introduce condensation (moisture) and oxygen, destroying the batch.

  • Inert Gas Purging: Insert a gentle stream of Argon (heavier than N 2​ , better for displacing oxygen) into the vial for 15 seconds.

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the seam tightly with Parafilm.

  • Secondary Containment: Place the aliquoted vials into a light-proof, airtight secondary container (e.g., a vacuum desiccator or a sealed Mylar bag) containing indicating Drierite (calcium sulfate).

  • Temperature Control: Store the secondary container at -20°C.

  • Validation Step: After 30 days, pull one aliquot and run an HPLC-UV (254 nm) and 1 H-NMR. Compare the integration of the thiophene protons against the baseline Day 0 data to validate the absence of S-oxides or decarboxylation.

Storage Workflow Visualization

StorageWorkflow Start Incoming Bulk Material QC Initial QC (HPLC/NMR) Check for trace Pd/Cu Start->QC PurityCheck Purity > 98% & Metals < 10ppm? QC->PurityCheck Purify Repurify: Metal Scavenger + Recrystallize PurityCheck->Purify No Aliquot Aliquot into single-use amber glass vials PurityCheck->Aliquot Yes Purify->QC Argon Purge with Argon gas (Displace O2 & Moisture) Aliquot->Argon Seal Seal with PTFE-lined caps + Parafilm wrap Argon->Seal Desiccator Place in dark desiccator with active Drierite Seal->Desiccator Store Store at -20°C Desiccator->Store

Caption: Validated workflow for the processing, aliquoting, and long-term storage of sensitive thiophene derivatives.

Protocol 2: Recovery of Partially Degraded Material

If your material has suffered mild photo-oxidation or discoloration (purity dropped to 90-95%), it can often be recovered.

  • Dissolution: Dissolve the degraded solid in a minimal amount of ethyl acetate.

  • Filtration: Filter the solution through a pad of Celite to remove insoluble polymeric aggregates and highly polar azoxy dimers.

  • Aqueous Extraction: Wash the organic layer with 1M HCl to remove basic impurities, followed by water, then brine.

  • Metal Scavenging (Crucial): Add 10% w/w of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) and stir at room temperature for 2 hours to remove trace metals that catalyze decarboxylation. Filter.

  • Crystallization: Concentrate the filtrate in vacuo and recrystallize from a mixture of ethanol/water (or hexanes/ethyl acetate) in the dark.

  • Drying: Dry the recovered crystals under high vacuum for 24 hours before returning to Protocol 1.

Sources

Optimization

overcoming steric hindrance in 5-(3-Nitrophenyl)thiophene-2-carboxylic acid reactions

Welcome to the technical support center for 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(3-Nitrophenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. Here, we address common experimental issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes.

Introduction: The Challenge of Steric Hindrance

5-(3-Nitrophenyl)thiophene-2-carboxylic acid is a valuable scaffold in drug discovery and materials science. However, its structure presents a significant synthetic challenge: the bulky 3-nitrophenyl group at the C5 position sterically encumbers the carboxylic acid at the C2 position. This hindrance can significantly impede the approach of nucleophiles and coupling reagents, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides field-proven insights and protocols to overcome these obstacles.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the laboratory.

Problem 1: Low or no yield in a standard amide coupling reaction (e.g., using DCC or EDC/HOBt).

Root Cause Analysis: Standard carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) rely on the formation of an O-acylisourea intermediate. In sterically congested environments, the subsequent nucleophilic attack by the amine is often too slow, allowing the intermediate to rearrange into an unreactive N-acylurea, thus terminating the reaction. The bulky nature of the substrate physically blocks the amine's approach.[1][2]

Solutions & Protocols:

Solution A: Employ a More Potent Coupling Reagent

Uronium/aminium salt-based reagents like HATU are specifically designed to be more effective for sterically hindered couplings.[3] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester, which is less prone to side reactions and more readily attacked by hindered nucleophiles.[3][4]

Comparative Data on Coupling Reagents:

Coupling Reagent Class Typical Conditions Advantages for Hindered Substrates Disadvantages
DCC/HOBt Carbodiimide DCM, 0°C to RT Cost-effective Low yields, DCU byproduct is difficult to remove.[3]
EDC/HOBt Carbodiimide DMF or DCM, RT Water-soluble byproduct Often insufficient for severe hindrance.
HATU/DIPEA Uronium Salt DMF, RT High efficiency, rapid kinetics, suppresses racemization.[3] Higher cost, requires non-nucleophilic base.

| COMU/DIPEA | Uronium Salt | DMF, RT | Efficiency comparable to HATU, safer (non-explosive byproduct).[4][5] | Higher cost. |

Solution B: Two-Step Activation via an Acyl Chloride

For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl chloride is often the most robust strategy.[6] This intermediate is significantly more electrophilic and can react with even weak or hindered nucleophiles. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[6]

Protocol 1: Acyl Chloride Formation and Subsequent Amidation

Step 1: Acyl Chloride Synthesis

  • Suspend 1.0 equivalent of 5-(3-nitrophenyl)thiophene-2-carboxylic acid in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop).

  • Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.[7]

  • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. Caution: This step must be performed in a well-ventilated fume hood.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or DIPEA (2.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to isolate the amide product.

Solution C: Leverage Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation can dramatically accelerate reaction rates by directly and efficiently heating the polar molecules in the reaction mixture.[8][9] This rapid heating can provide the necessary activation energy to overcome the steric barrier, often leading to higher yields in significantly shorter reaction times.[10][11]

Experimental Insight: A conventional oil-bath heating reaction that takes 24 hours might be completed in 30-40 minutes in a microwave reactor, with yields potentially improving from ~30% to over 70%.[8] This makes MAOS an excellent option for high-throughput synthesis and optimization.

Problem 2: Reaction stalls or remains incomplete despite using advanced coupling reagents and elevated temperatures.

Root Cause Analysis: If even powerful coupling reagents fail, the issue may be an exceptionally low nucleophilicity of the amine partner (e.g., an aniline with strong electron-withdrawing groups) or extreme steric bulk on both coupling partners. The activation energy barrier is simply too high for the reaction to proceed to completion under the given conditions.

Solutions & Protocols:

Solution A: Switch to Acyl Fluoride Chemistry

Acyl fluorides, generated in situ, can be highly effective for coupling sterically hindered substrates and electron-deficient amines where other methods fail.[12] Reagents like cyanuric fluoride can be used to generate the acyl fluoride, which then reacts with the amine, often at elevated temperatures.

Solution B: Alternative Synthetic Routes

When direct acylation is not feasible, consider alternative bond-forming strategies that bypass the direct coupling of the carboxylic acid.

  • Nitro Group Reduction Followed by Acylation: If the final target allows, the nitro group on the phenyl ring can be reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This significantly alters the electronic properties and may influence the reactivity of the thiophene ring system in subsequent steps. The newly formed aniline can then be acylated.

  • Cross-Coupling Strategies: It may be possible to synthesize the target molecule by building the thiophene ring last, for example, via a Gewald or Fiesselmann thiophene synthesis, using precursors that already contain the desired amide functionality.[13]

Frequently Asked Questions (FAQs)

Q1: Why is HATU more effective than DCC for this specific molecule? A: The key difference lies in the activated intermediate. DCC forms an O-acylisourea which can be sterically shielded, preventing amine attack.[2] HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety into its structure. This forms a more reactive HOAt-ester intermediate that is less susceptible to racemization and side reactions, making it superior for challenging couplings.[3][4]

Q2: Are there any risks associated with converting the carboxylic acid to an acyl chloride? A: Yes. Acyl chlorides are highly reactive and moisture-sensitive. They must be handled under anhydrous conditions. The reagents used for their formation, such as thionyl chloride and oxalyl chloride, are corrosive and release toxic gases (SO₂ and HCl, or CO and HCl, respectively) as byproducts.[6] Therefore, these reactions must always be conducted in a well-ventilated chemical fume hood.

Q3: Can I use higher temperatures with conventional heating instead of a microwave reactor? A: While increasing the temperature with an oil bath can help overcome the activation energy barrier, it has drawbacks.[1] Conventional heating is slow and can lead to a greater potential for side reactions and decomposition over long reaction times. Microwave heating is rapid and uniform, which can favor the desired reaction pathway and often results in cleaner reactions and higher yields.[9][11]

Q4: Does the nitro group interfere with any of the recommended reactions? A: The nitro group is a strong electron-withdrawing group and is generally stable under most amide coupling and acyl chloride formation conditions. However, it is susceptible to reduction. If your reaction conditions involve reducing agents (e.g., certain metal catalysts, or prolonged heating with certain reagents), you may see undesired reduction of the nitro group to an amine or other intermediates.[14] Always check the compatibility of your full reaction scheme.

Workflow & Decision-Making Diagrams

Troubleshooting a Failed Amide Coupling Reaction This decision tree provides a logical workflow for addressing low-yield amide coupling reactions with 5-(3-Nitrophenyl)thiophene-2-carboxylic acid.

TroubleshootingWorkflow start Start: Low Yield with Standard Coupling (DCC/EDC) strategy1 Strategy 1: Change Coupling Reagent start->strategy1 reagent1 Use HATU or COMU with DIPEA in DMF strategy1->reagent1 check1 Yield Improved? reagent1->check1 strategy2 Strategy 2: Increase Reaction Energy check1->strategy2  No success Success: Optimize & Purify Product check1->success  Yes condition1 Use Microwave Synthesis (e.g., 120°C, 30 min) strategy2->condition1 check2 Yield Improved? condition1->check2 strategy3 Strategy 3: Two-Step Activation check2->strategy3  No check2->success  Yes protocol1 Convert to Acyl Chloride (SOCl₂ or Oxalyl Chloride), then add Amine strategy3->protocol1 check3 Reaction Successful? protocol1->check3 check3->success  Yes failure Failure: Re-evaluate Synthetic Route. Consider alternative bond formation or different starting materials. check3->failure  No

Caption: A decision tree for troubleshooting amide coupling reactions.

Visualizing Steric Hindrance This diagram illustrates how the bulky 3-nitrophenyl group impedes access to the carboxylic acid functional group.

StericHindrance cluster_molecule 5-(3-Nitrophenyl)thiophene-2-carboxylic acid T1 S T5 C T1->T5 T2 C T2->T1 COOH COOH T2->COOH T3 C T3->T2 T4 C T4->T3 T5->T4 PhNO2 3-Nitrophenyl (Bulky Group) T5->PhNO2 Nu Nucleophile (e.g., Amine) Nu->COOH Desired Attack Path hindrance Steric Hindrance Zone

Caption: Diagram showing steric hindrance around the reactive center.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Gore, R. P. et al. (2011). A review on various activating agent for the synthesis of acid chlorides and amides. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Microwave Assisted Organic Synthesis. (2005). Edited by Tierney, J. P., & Lidström, P. CRC Press.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Synthesis of acyl chlorides. Organic Chemistry Portal. [Link]

  • amide coupling help. Reddit r/Chempros. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Makara, G. M., & Kiddle, J. J. (2008). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic letters, 10(20), 4593–4595. [Link]

  • Saini, P. et al. (2015). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • Borhade, A. et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Frontiers in Chemistry, 11. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]

  • El-Faham, A. et al. (2009). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic letters, 11(16), 3550–3553. [Link]

  • Lund, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(6), 414-418. [Link]

  • Harada, K. et al. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development, 24(7), 1363-1372. [Link]

  • Sharma, R., & Singh, P. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

  • Vats, S. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • Knyazev, A. V. et al. (2023). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 28(22), 7529. [Link]

  • Ibragimov, A. G. et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]

  • Lund, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(6), 414-418. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg Library. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Platform Guide: Mass Spectrometry Fragmentation Analysis of 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Executive Summary 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (3-NPTCA) is a critical structural motif in modern drug discovery, combining the bioisosteric properties of a thiophene core with a reactive nitroaromatic su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(3-Nitrophenyl)thiophene-2-carboxylic acid (3-NPTCA) is a critical structural motif in modern drug discovery, combining the bioisosteric properties of a thiophene core with a reactive nitroaromatic substituent. Accurate structural elucidation and trace-level quantitation of this compound require optimized mass spectrometry (MS) workflows. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms for the fragmentation analysis of 3-NPTCA, providing researchers with actionable, self-validating experimental protocols.

Platform Performance Comparison: Q-TOF vs. QqQ

When analyzing complex nitroaromatic thiophenes, selecting the appropriate MS platform dictates the quality of the analytical output.

  • High-Resolution Q-TOF : Excels in structural elucidation. By providing exact mass measurements with sub-2 ppm mass accuracy, Q-TOF resolves isobaric interferences and confidently assigns elemental compositions to unknown fragments. This is essential during the early stages of drug metabolism studies to identify novel biotransformations.

  • Triple Quadrupole (QqQ) : The gold standard for targeted quantitation. QqQ platforms utilize Multiple Reaction Monitoring (MRM) to achieve superior signal-to-noise ratios, faster duty cycles, and a wider linear dynamic range, making them indispensable for high-throughput pharmacokinetic (PK) profiling.

Mechanistic Fragmentation Pathways (Causality & Logic)

Understanding why 3-NPTCA fragments in a specific manner is critical for designing robust MRM transitions.

  • Ionization : Under negative electrospray ionization (ESI-), the acidic proton of the carboxylic acid group is easily abstracted, yielding an abundant and stable [M-H]⁻ precursor ion at m/z 248.00 1.

  • Decarboxylation : The most thermodynamically favored initial fragmentation is the neutral loss of carbon dioxide (-44 Da), generating a prominent product ion at m/z 204.01. This is a well-documented hallmark of thiophene-2-carboxylic acid derivatives, driven by the resonance stabilization of the resulting thiophene anion 2.

  • Nitroaromatic Radical Loss : Mass spectrometry typically follows the "even-electron rule," where even-electron precursors form even-electron products. However, nitroaromatic compounds are notable exceptions. The 3-nitrophenyl moiety uniquely undergoes radical expulsions of nitric oxide (NO•, -30 Da) and nitrogen dioxide (NO₂•, -46 Da) from the decarboxylated intermediate 3. This results in distonic radical anions (e.g., m/z 158.02), providing a highly specific structural fingerprint that distinguishes 3-NPTCA from non-nitro analogs.

Visualizing the Analytical Workflow and Fragmentation Logic

Workflow A Sample Prep & IS Spiking (Self-Validation) B UHPLC Separation (C18, Gradient) A->B Extract C Q-TOF MS/MS (High-Res Profiling) B->C Split Flow D QqQ MS/MS (MRM Quantitation) B->D Split Flow E Exact Mass ID (< 2 ppm error) C->E Structural Elucidation F High-Sensitivity Detection D->F Trace Analysis

Comparative LC-MS/MS workflow for 3-NPTCA structural elucidation and quantitation.

Fragmentation M [M-H]⁻ Precursor m/z 248.00 F1 [M-H-CO₂]⁻ m/z 204.01 M->F1 -44 Da (Decarboxylation) F2 [M-H-NO]⁻ m/z 218.00 M->F2 -30 Da (Nitro Reduction) F3 [M-H-CO₂-NO₂•]⁻• m/z 158.02 F1->F3 -46 Da (Radical Loss) F4 [M-H-CO₂-NO•]⁻• m/z 174.01 F1->F4 -30 Da (Radical Loss)

Mechanistic MS/MS fragmentation pathways of 3-NPTCA in negative ESI mode.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol incorporates built-in validation mechanisms.

Step 1: Sample Preparation & Internal Standardization

  • Action : Spike 50 µL of the biological matrix with 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-3-NPTCA, 100 ng/mL) prior to protein precipitation with 200 µL of cold acetonitrile.

  • Causality : The internal standard acts as a self-validating control. Because it shares the exact physicochemical properties of the analyte, it automatically corrects for matrix-induced ion suppression and extraction recovery losses, ensuring quantitative integrity across variable biological samples.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) with a gradient of 5% to 95% B over 3 minutes.

  • Causality : Formic acid is intentionally selected to maintain a low pH. While this might seem counterintuitive for negative mode analysis (which favors deprotonation), trace formic acid actually improves peak shape for carboxylic acids by preventing secondary interactions with column silanols. The ESI droplet dynamics still permit highly efficient gas-phase deprotonation.

Step 3: MS/MS Optimization and Breakdown Curve Mapping

  • Action : Infuse the neat standard (1 µg/mL) into the Q-TOF to acquire the exact mass MS/MS spectra. Transfer the identified precursor-to-product transitions to the QqQ. Ramp the Collision Energy (CE) from 10 to 50 eV to map the breakdown curve.

  • Causality : Mapping the breakdown curve ensures the selected CE provides the absolute maximum abundance for the target fragment, validating the sensitivity of the MRM method and preventing false negatives at trace concentrations.

Quantitative Data Presentation

The following table summarizes the comparative fragmentation data obtained from both platforms, demonstrating the trade-off between mass accuracy (Q-TOF) and quantitative sensitivity (QqQ).

Fragment IdentityQ-TOF Exact Mass (m/z)Mass Error (ppm)QqQ Optimal CE (eV)Relative AbundanceApplication Utility
[M-H]⁻ (Precursor)248.00230.8N/A100%Intact molecule tracking
[M-H-CO₂]⁻ 204.01251.11585%Primary MRM Quantifier
[M-H-NO]⁻ 218.00781.42015%Structural confirmation
[M-H-CO₂-NO•]⁻• 174.01721.23540%MRM Qualifier 1
[M-H-CO₂-NO₂•]⁻• 158.02211.54060%MRM Qualifier 2 (Radical)

References

  • Source: PubMed (NIH)
  • Title: THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS Source: Taylor & Francis Online URL
  • Source: PubChem (NIH)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Advanced Operational Safety & Handling Guide: 5-(3-Nitrophenyl)thiophene-2-carboxylic acid Handling novel or specialized organic intermediates requires moving beyond generic safety data sheets to understand the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety & Handling Guide: 5-(3-Nitrophenyl)thiophene-2-carboxylic acid

Handling novel or specialized organic intermediates requires moving beyond generic safety data sheets to understand the specific mechanistic hazards of the molecule. 5-(3-Nitrophenyl)thiophene-2-carboxylic acid (CAS: 341015-21-2) [1][2] is a crystalline solid that presents a dual-hazard profile due to its distinct functional groups.

To build a self-validating safety culture in your laboratory, this guide provides the scientific causality behind our recommended Personal Protective Equipment (PPE) and operational workflows.

Mechanistic Hazard Profiling: The "Why" Behind the Safety

When designing a handling protocol for this compound, we must account for two distinct structural threats:

  • The Nitroaromatic Moiety (Systemic Toxicity): Nitroaromatic compounds are highly lipophilic. If aerosolized dust settles on the skin, or if the compound is dissolved in a solvent that contacts the skin, it can rapidly permeate the human stratum corneum[3]. Once absorbed into the bloodstream, nitroaromatics are known to oxidize hemoglobin to methemoglobin, severely impairing oxygen transport[4].

  • The Thiophene-Carboxylic Acid Moiety (Localized Irritation): Carboxylic acids are inherent irritants. Thiophene-2-carboxylic acid derivatives, specifically, are established as severe respiratory tract, eye, and skin irritants[5][6]. Aerosolization of this powder during weighing or transfer poses an immediate risk of chemical conjunctivitis and respiratory distress.

Critical Insight: Do not use skin barrier creams when handling this compound. Clinical studies on occupational exposure to nitroaromatics and aromatic amines demonstrate that barrier creams can act as a carrier vehicle, significantly increasing the percutaneous absorption rate and internal exposure[7].

Quantitative PPE Specifications

To mitigate percutaneous absorption and mucosal irritation, standard single-layer PPE is insufficient. The following table outlines the mandatory equipment and the scientific rationale for each choice.

Equipment / ParameterSpecificationScientific Rationale
Primary (Inner) Gloves Nitrile (Min 0.11 mm thickness)Provides baseline dexterity and protects against incidental dry dust contact.
Secondary (Outer) Gloves Nitrile (Min 0.4 mm) or Butyl RubberNitroaromatics rapidly permeate thin barriers. Double-gloving provides a fail-safe against percutaneous absorption[4].
Eye Protection ANSI Z87.1 Certified Safety GogglesThiophene-carboxylic acids cause severe chemical conjunctivitis; safety glasses do not prevent dust ingress[5].
Body Protection Flame-Resistant Lab Coat (NFPA 2112)Nitroaromatics can decompose exothermically under extreme heat, releasing toxic NOx and SOx gases[8].
Ventilation Fume Hood (Face velocity ≥ 100 fpm)Mandatory to prevent the inhalation of irritating crystalline dust during transfer[6].

Operational Workflows & Methodologies

The following protocols are designed as self-validating systems. By following these steps, you inherently verify the safety of the environment before proceeding.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Post-Operation N1 Verify Fume Hood (Face Velocity >100 fpm) N2 Don Double Nitrile Gloves & ANSI Z87.1 Goggles N1->N2 N3 Weighing & Transfer (Minimize Dust) N2->N3 N4 Solvent Addition (Avoid Skin Contact) N3->N4 N5 Doff Outer Gloves Inside Hood N4->N5 N6 Hazardous Waste Incineration N5->N6

Procedural workflow for handling 5-(3-Nitrophenyl)thiophene-2-carboxylic acid safely.

Methodology A: Safe Weighing and Transfer Protocol
  • System Verification: Ensure the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Clear the workspace of strong oxidizers and bases, which are incompatible with nitroaromatics[8].

  • PPE Donning: Put on the lab coat, safety goggles, and two pairs of nitrile gloves. Ensure the cuffs of the inner gloves are tucked under the lab coat sleeves, and the outer gloves are pulled over the sleeves.

  • Equipment Setup: Place an anti-static weighing boat on the analytical balance inside the fume hood. Static electricity can cause fine powders to aerosolize or scatter.

  • Transfer: Using a clean, non-sparking spatula, carefully transfer the powder. Keep the source container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation.

  • Sealing: Immediately seal the source container. If the weighed material must be transported outside the hood, place the weighing boat inside a secondary sealed container (e.g., a larger screw-cap jar) before removing it from the ventilated space.

Methodology B: Spill Containment & Decontamination Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, step back immediately and allow the dust to settle to avoid inhalation.

  • Containment (No Dry Sweeping): Never dry sweep the powder. Dry sweeping aerosolizes the irritant dust, drastically increasing the risk of respiratory exposure[5].

  • Wet Wiping: Dampen absorbent laboratory pads with a compatible solvent (e.g., water or dilute ethanol) to gently cover and wipe up the powder.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water to remove residual lipophilic traces.

  • Disposal: Place all contaminated wipes, along with your outer gloves, into a designated hazardous waste bag before leaving the spill area.

Methodology C: Environmental & Waste Disposal Plan
  • Segregation: Collect all solid waste (used vials, contaminated gloves, wipes) in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If the compound is dissolved in an organic solvent, collect it in a designated organic waste carboy.

  • Environmental Protection: Never dispose of nitroaromatic compounds down the sink. Nitroaromatics are highly resistant to natural biodegradation and are acutely toxic to aquatic ecosystems[9].

  • Final Disposal: Route all collected waste for high-temperature incineration through an approved Environmental Health and Safety (EHS) contractor. Incineration breaks down the stable aromatic ring and safely manages the resulting NOx and SOx emissions.

References

  • ChemScene. "341015-21-2 | 5-(3-Nitrophenyl)thiophene-2-carboxylic acid." 1

  • NextSDS. "5-(3-NITROPHENYL)-2-THIOPHENECARBOXYLIC ACID — Chemical Substance Information." 2

  • Oak Ridge National Laboratory (ORNL). "Dermal Exposure Assessment: Principles and Applications." 3

  • US Army Medical Department. "Occupational Health: The Soldier and the Industrial Base Chapter 9." 4

  • National Institutes of Health (PMC). "Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams." 7

  • Cole-Parmer. "Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid, 97%." 5

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Thiophene-2-carboxylic acid."6

  • ECHEMI. "1,3,5-Trinitrobenzene SDS, 99-35-4 Safety Data Sheets." 9

  • Santa Cruz Biotechnology. "SAFETY DATA SHEET - 4-Bromobenzo[b]thiophene-2-carboxylic acid." 8

Sources

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